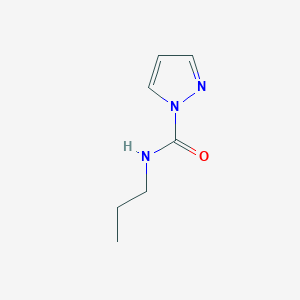
n-Propyl-1h-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Propyl-1h-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-1h-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole intermediates . These intermediates can then be further functionalized to obtain the desired compound.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. For instance, a one-pot, three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes is widely used . This method offers high yields and can be adapted for large-scale production.
化学反応の分析
Types of Reactions: n-Propyl-1h-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can facilitate reduction.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
n-Propyl-1h-pyrazole-1-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of n-Propyl-1h-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways . The compound may also interact with other proteins and receptors, leading to various biological effects.
類似化合物との比較
- 1H-Pyrazole-1-carboxamidine
- 3-Aminopyrazoles
- 4-Aminopyrazoles
- 5-Aminopyrazoles
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
N-propylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-7(11)10-6-3-5-9-10/h3,5-6H,2,4H2,1H3,(H,8,11) |
InChIキー |
QHKYPGLTRMUGNT-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)N1C=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


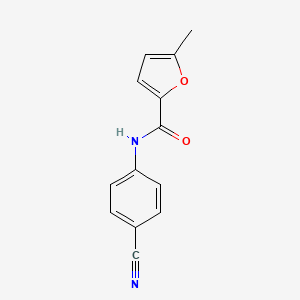
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)

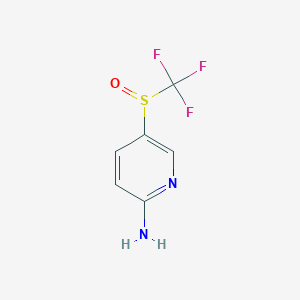

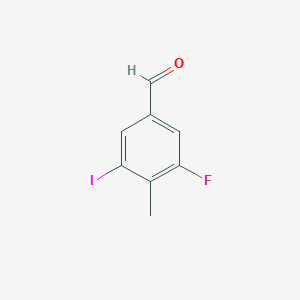
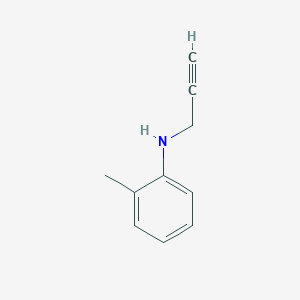

![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
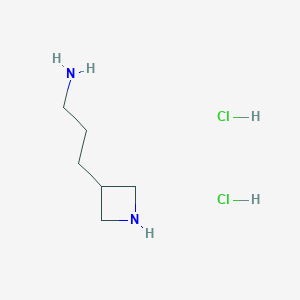
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

